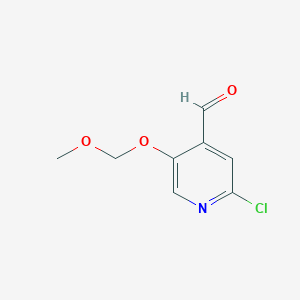

2-Chloro-5-(methoxymethoxy)isonicotinaldehyde

CAS No.: 1282516-32-8

Cat. No.: VC11684309

Molecular Formula: C8H8ClNO3

Molecular Weight: 201.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1282516-32-8 |

|---|---|

| Molecular Formula | C8H8ClNO3 |

| Molecular Weight | 201.61 g/mol |

| IUPAC Name | 2-chloro-5-(methoxymethoxy)pyridine-4-carbaldehyde |

| Standard InChI | InChI=1S/C8H8ClNO3/c1-12-5-13-7-3-10-8(9)2-6(7)4-11/h2-4H,5H2,1H3 |

| Standard InChI Key | SYXOFWBLCQMGPM-UHFFFAOYSA-N |

| SMILES | COCOC1=CN=C(C=C1C=O)Cl |

| Canonical SMILES | COCOC1=CN=C(C=C1C=O)Cl |

Introduction

Structural and Physicochemical Properties

2-Chloro-5-(methoxymethoxy)isonicotinaldehyde belongs to the isonicotinaldehyde family, distinguished by substituents at the 2, 4, and 5 positions of the pyridine ring. The chlorine atom at position 2 enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methoxymethoxy group at position 5 acts as a protective moiety for a hydroxyl group, improving solubility and stability during synthetic procedures. The aldehyde at position 4 is highly reactive, participating in condensation, oxidation, and reduction reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol |

| CAS Registry Number | 1282516-32-8 |

| Key Functional Groups | Aldehyde, Chlorine, Methoxymethoxy |

The methoxymethoxy group (CH₃OCH₂O−) is hydrolytically stable under neutral conditions but cleavable under acidic or reductive conditions, enabling selective deprotection during multi-step syntheses .

Synthetic Routes and Methodologies

Protection-Deprotection Strategies

The synthesis of 2-Chloro-5-(methoxymethoxy)isonicotinaldehyde typically begins with a pyridine precursor functionalized with a hydroxyl group at position 5. To prevent undesired side reactions, the hydroxyl group is protected as a methoxymethoxy ether. This is achieved by reacting the hydroxyl-containing intermediate with chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride . Subsequent chlorination at position 2 using reagents like phosphorus oxychloride (POCl₃) introduces the chlorine substituent.

The aldehyde group is introduced via formylation reactions. One common approach employs the Vilsmeier-Haack reaction, where the pyridine derivative reacts with phosphorus oxychloride and dimethylformamide (DMF) to yield the aldehyde . For example:

-

Chlorination: 5-Hydroxyisonicotinaldehyde → 2-Chloro-5-hydroxyisonicotinaldehyde using POCl₃.

-

Protection: Reaction with MOMCl to form 2-Chloro-5-(methoxymethoxy)isonicotinaldehyde.

Industrial-Scale Considerations

Industrial production emphasizes cost efficiency and scalability. Continuous-flow reactors are employed for chlorination and protection steps to enhance yield and reduce reaction times. Purification often involves crystallization or chromatography on silica gel, though industrial settings may use distillation for large batches .

Reactivity and Chemical Transformations

Aldehyde Group Reactivity

The aldehyde moiety undergoes characteristic reactions:

-

Oxidation: Treatment with potassium permanganate (KMnO₄) or Jones reagent oxidizes the aldehyde to a carboxylic acid, yielding 2-Chloro-5-(methoxymethoxy)isonicotinic acid .

-

Reduction: Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol, producing 2-Chloro-5-(methoxymethoxy)isonicotinyl alcohol.

-

Condensation: Reaction with hydrazines or semicarbazides forms hydrazones or semicarbazones, which are useful in heterocyclic synthesis (e.g., pyrazole derivatives) .

Chlorine Substitution

The chlorine atom at position 2 participates in nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols. For example, reaction with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) replaces chlorine with an azide group, enabling click chemistry applications .

Methoxymethoxy Deprotection

Acidic hydrolysis using hydrochloric acid (HCl) in tetrahydrofuran (THF) or aqueous media removes the methoxymethoxy group, regenerating the hydroxyl functionality. This step is critical in synthesizing hydroxyl-bearing intermediates for pharmaceutical applications .

Applications in Medicinal Chemistry

Intermediate for Bioactive Molecules

2-Chloro-5-(methoxymethoxy)isonicotinaldehyde is a precursor to compounds with antimicrobial and anticancer properties. For instance, deprotection yields 2-Chloro-5-hydroxyisonicotinaldehyde, which has demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli in preclinical studies . Derivatives bearing hydrazone or semicarbazone functionalities exhibit enhanced bioactivity due to improved membrane permeability.

Case Study: Anticancer Agent Synthesis

A 2024 study utilized this compound to synthesize a series of imidazo[1,2-a]pyridine derivatives. The aldehyde group condensed with 2-aminopyridines under TosOH catalysis, forming imidazo[1,2-a]pyridine cores. Subsequent palladium-catalyzed cross-coupling introduced aryl groups, yielding molecules with nanomolar activity against cervical carcinoma cell lines .

Comparative Analysis with Structural Analogues

The methoxymethoxy group distinguishes this compound from analogues with alternative protecting groups or substituents. For example:

| Compound | Substituents | Key Differences |

|---|---|---|

| 2-Chloro-5-hydroxyisonicotinaldehyde | -OH at position 5 | Higher polarity, lower stability |

| 2-Chloro-5-methoxyisonicotinaldehyde | -OCH₃ at position 5 | Reduced steric hindrance |

| 2-Chloro-3-(trifluoromethyl)isonicotinaldehyde | -CF₃ at position 3 | Enhanced lipophilicity |

The methoxymethoxy group balances stability and reactivity, making it preferable in multi-step syntheses requiring orthogonal protection strategies .

Future Research Directions

-

Mechanistic Studies: Elucidate the kinetics of methoxymethoxy deprotection under varying acidic conditions.

-

Catalytic Innovations: Develop enantioselective methods for synthesizing chiral derivatives.

-

Therapeutic Exploration: Evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume